molecular formula C12H15N3OS3 B5274049 N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B5274049
M. Wt: 313.5 g/mol
InChI Key: GSKYIUFNNGCKSY-UHFFFAOYSA-N
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Description

Structurally, it features a thiadiazole core substituted at position 5 with a butan-2-ylsulfanyl group and at position 2 with an acetamide moiety bearing a thiophen-2-yl aromatic system. These compounds are typically characterized by NMR, FTIR, and LCMS , with applications in anticancer , antimicrobial , and enzyme inhibition research.

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS3/c1-3-8(2)18-12-15-14-11(19-12)13-10(16)7-9-5-4-6-17-9/h4-6,8H,3,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKYIUFNNGCKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide typically involves the reaction of thiadiazole derivatives with thiophene acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical databases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the production would involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. This would include the use of larger reactors, more efficient heating systems, and possibly continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,3,4-Thiadiazole Acetamide Derivatives

Compound Name/Identifier Thiadiazole Substituent Acetamide Substituent Key Structural Features Reference (Evidence)
Target Compound Butan-2-ylsulfanyl Thiophen-2-yl Branched alkyl chain; thiophene ring N/A
Compound 5h () Benzylthio 2-Isopropyl-5-methylphenoxy Aromatic benzyl; bulky phenoxy group
Compound 3a-g () Benzylthio 4-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group
Compound 3 () (4-Nitrophenyl)amino 4-Chlorophenyl Nitro and chloro substituents
Compound 5e () (4-Chlorobenzyl)thio 5-Isopropyl-2-methylphenoxy Halogenated benzyl; alkylphenoxy
Compound 4a () 4-Chlorophenyl 4-Methylpiperazin-1-yl Piperazine ring for basicity

Key Observations :

  • Substituent Effects :
    • Butan-2-ylsulfanyl : Introduces a branched alkyl chain, likely enhancing lipophilicity compared to straight-chain analogs (e.g., ethylthio in Compound 5g ).
    • Thiophen-2-yl : The sulfur-containing heterocycle may improve π-π stacking and metabolic stability over phenyl groups (e.g., in Compound 3a-g ).
  • Electronic Modulation : Electron-withdrawing groups (e.g., CF₃ in Compound 3a-g ) enhance receptor binding, while electron-donating groups (e.g., methoxy in Compound 5k ) alter solubility.

Key Findings :

  • Anticancer Potential: The thiophen-2-yl group may mimic bioactive heterocycles in dual kinase inhibitors (e.g., abl/src inhibitors in ).
  • Enzyme Inhibition : π-π interactions and H-bonding (observed in Compound 3 ) suggest the target compound could inhibit kinases or apoptosis regulators.
  • Safety Profile: Unlike nitrofuran derivatives ( ), the absence of a nitro group reduces carcinogenic risk.

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